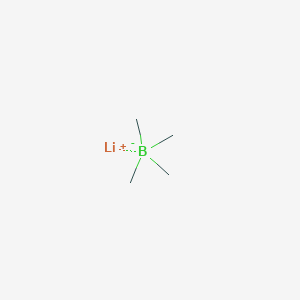
Lithium tetramethylborate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tetramethylborate(1-) is an organometallic compound with the molecular formula C4H12BLi. It is a lithium salt of tetramethylborate anion. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium tetramethylborate(1-) can be synthesized through the reaction of lithium hydride with tetramethylborate. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of lithium tetramethylborate(1-) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium tetramethylborate(1-) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetramethylborate anion acts as a nucleophile.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with lithium tetramethylborate(1-) include halides, acids, and other electrophiles. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.
Major Products
The major products formed from reactions involving lithium tetramethylborate(1-) depend on the specific reagents and conditions used. For example, reactions with halides can produce corresponding boron-containing compounds, while reactions with acids can yield borate esters.
Scientific Research Applications
Lithium tetramethylborate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is used in the study of boron metabolism and its effects on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including boron-doped semiconductors and other electronic components.
Mechanism of Action
The mechanism of action of lithium tetramethylborate(1-) involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Lithium borate (Li2B4O7): Used in glass and ceramics production.
Lithium metaborate (LiBO2): Used in analytical chemistry for sample preparation.
Uniqueness
Lithium tetramethylborate(1-) is unique due to its organometallic nature, which allows it to participate in a broader range of chemical reactions compared to its inorganic counterparts. Its ability to form stable complexes with transition metals also sets it apart, making it valuable in catalysis and material science.
Properties
CAS No. |
2169-38-2 |
|---|---|
Molecular Formula |
C4H12BLi |
Molecular Weight |
77.9 g/mol |
IUPAC Name |
lithium;tetramethylboranuide |
InChI |
InChI=1S/C4H12B.Li/c1-5(2,3)4;/h1-4H3;/q-1;+1 |
InChI Key |
KPHHOTYREBHVCJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C)(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


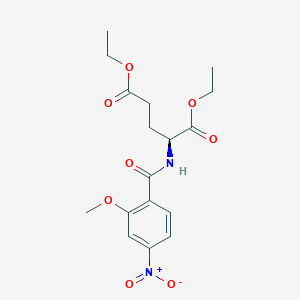
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

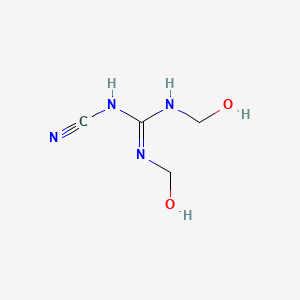
![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)
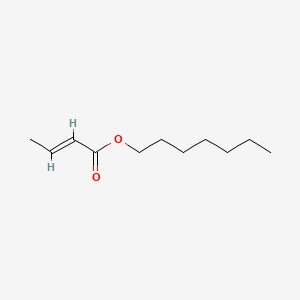
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
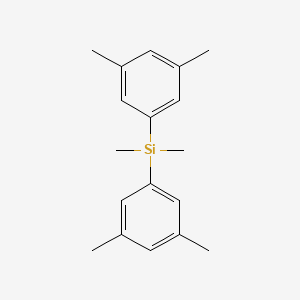
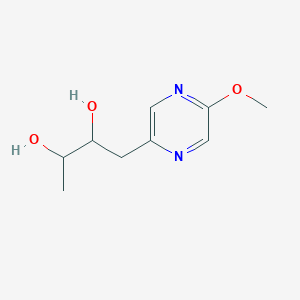
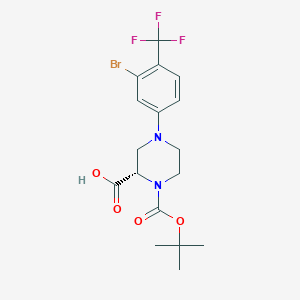
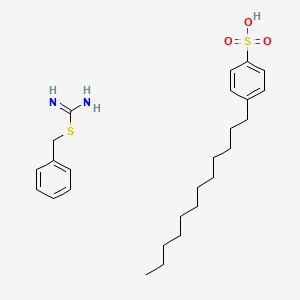
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)


